

An In-depth Technical Guide to 6-Azidohexanoic Acid: Properties, Structure, and Applications

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Compound of Interest

Compound Name: 6-azidohexanoic Acid

Cat. No.: B556486

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Introduction

6-Azidohexanoic acid is a versatile bifunctional linker molecule that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and an azide functional group, enabling a wide range of conjugation chemistries. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of **6-azidohexanoic acid**, with a focus on its role in bioconjugation through "click chemistry."

Chemical Structure and Identifiers

6-Azidohexanoic acid, also known as 6-azidocaproic acid, is a six-carbon saturated fatty acid with an azide group at the omega-position.

IUPAC Name: **6-azidohexanoic acid**^[1] CAS Number: 79598-53-1^{[1][2]} Molecular Formula: C₆H₁₁N₃O₂^{[2][3]} SMILES: C(CCC(=O)O)CCN=[N+]=[N-] InChI: InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) InChIKey: JCORXJUUSVCJEP-UHFFFAOYSA-N

Physicochemical Properties

6-Azidohexanoic acid is typically a colorless to pale yellow oil or liquid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	157.17 g/mol	
Appearance	Colorless to slightly yellow oil/liquid	
Density	1.074 g/mL	
Refractive Index (n/D)	1.463	
Boiling Point	Not available	
pKa	Not available	
Solubility	Soluble in DMSO, DMF, THF, chloroform, and dichloromethane. Soluble in ethanol (30 mg/ml) and PBS (pH 7.2, 10 mg/ml).	
Storage Conditions	Store at -20°C to 2-8°C, protected from light.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **6-azidohexanoic acid**.

Spectrum	Key Peaks/Shifts	Source
^1H NMR (CDCl_3)	δ (ppm): 9.70 (br, 1H, COOH), 3.27 (t, 2H, $J = 7$ Hz, N_3CH_2), 2.36 (t, 2H, $J = 7$ Hz, CH_2COOH), 1.64 (m, 4H, $\text{N}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2$), 1.42 (m, 2H, $\text{N}_3\text{CH}_2\text{CH}_2\text{CH}_2$)	
^{13}C NMR (CDCl_3)	δ (ppm): 178.9, 51.2, 33.8, 28.5, 26.1, 24.2	
FT-IR (cm^{-1})	3600-3100 (O-H stretch), 2931 (C-H stretch), 2092 (azide $\text{N}\equiv\text{N}$ stretch), 1700 (C=O stretch)	
High-Resolution Mass Spectrometry (HRMS)	Calculated $[\text{M}-\text{H}]^-$ for $\text{C}_6\text{H}_{10}\text{N}_3\text{O}_2$: 156.0773, Found: 156.0777	

Experimental Protocols

Synthesis of 6-Azidohexanoic Acid

A common method for the synthesis of **6-azidohexanoic acid** is through the nucleophilic substitution of a 6-halo-hexanoic acid with sodium azide.

Materials:

- 6-Bromohexanoic acid
- Sodium azide (NaN_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Water
- Brine

- Saturated sodium bicarbonate (NaHCO_3) aqueous solution
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) and sodium azide (2 equivalents) in DMF.
- Stir the reaction mixture at room temperature for 36 hours.
- After the reaction is complete, add DCM and extract the mixture with water, brine, and saturated NaHCO_3 solution.
- Combine the organic layers and dry over MgSO_4 .
- Filter the solution and concentrate it under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield **6-azidohexanoic acid** as a pale yellow liquid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

6-Azidohexanoic acid is a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific conjugation of the azide-functionalized molecule to a molecule containing a terminal alkyne.

Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)

- **6-Azidohexanoic acid**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Sodium ascorbate (freshly prepared solution)
- Buffer (e.g., PBS, TEAA)
- Anhydrous DMSO

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., nuclease-free water for oligonucleotides) to a desired concentration (e.g., 100 μM).
 - Prepare a 10 mM stock solution of **6-azidohexanoic acid** in anhydrous DMSO.
 - Prepare stock solutions of CuSO_4 (e.g., 20-100 mM in water), the copper ligand (e.g., 100-200 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water). It is recommended to prepare the sodium ascorbate solution fresh.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-modified biomolecule and an excess of the **6-azidohexanoic acid** stock solution (typically 4-50 equivalents).
 - In a separate tube, pre-mix the CuSO_4 solution with the THPTA or TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common) and let it incubate for a few minutes.
 - Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically in excess).

- Reaction and Purification:
 - Allow the reaction to proceed at room temperature for 30-60 minutes or longer, depending on the specific substrates. The reaction can be protected from light.
 - Purify the resulting conjugate using methods appropriate for the biomolecule, such as ethanol precipitation for DNA, or size exclusion chromatography for proteins.

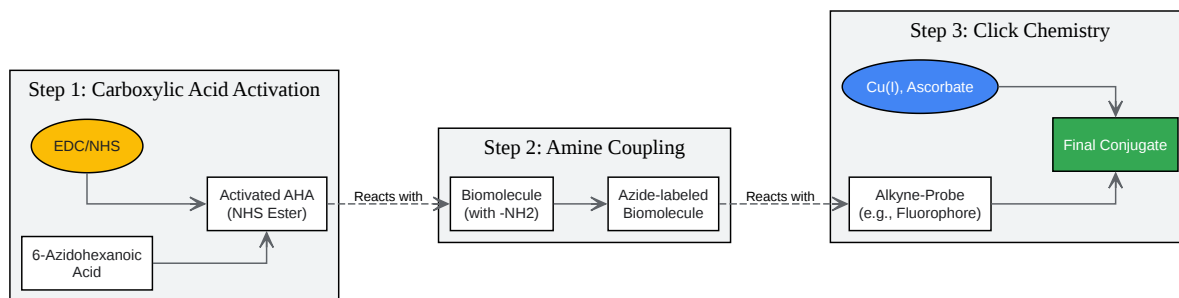
Applications in Research and Drug Development

The bifunctional nature of **6-azidohexanoic acid** makes it a valuable linker for a variety of applications:

- Bioconjugation: It is widely used to attach probes, such as fluorescent dyes, biotin, or other reporter molecules, to biomolecules for imaging and detection purposes.
- Drug Delivery: **6-Azidohexanoic acid** can be used to link therapeutic agents to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems.
- Surface Modification: The carboxylic acid group can be used to anchor the molecule to amine-functionalized surfaces, while the azide group remains available for subsequent "clicking" of other molecules.
- Polymer Chemistry: It can be incorporated into polymer chains to create functional materials with specific properties.

Signaling Pathways and Experimental Workflows

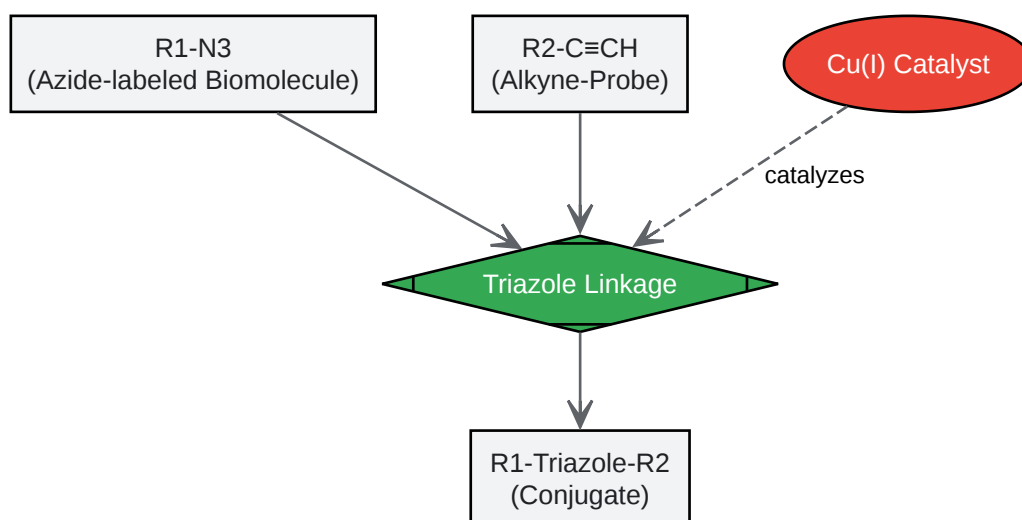
While **6-azidohexanoic acid** is not typically a direct participant in signaling pathways, it is a critical tool for studying them. For example, it can be used to attach probes to proteins or other biomolecules to visualize their localization and interactions within a cell. The following diagrams illustrate the logical workflow of its application in bioconjugation.



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Caption: Workflow for labeling a biomolecule using **6-azidoheptanoic acid**.

The first step involves the activation of the carboxylic acid of **6-azidoheptanoic acid**, often using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive intermediate. This activated ester then readily reacts with a primary amine on a biomolecule to form a stable amide bond, resulting in an azide-labeled biomolecule. Finally, the azide group on the biomolecule can be "clicked" to a probe molecule containing a terminal alkyne via a copper(I)-catalyzed cycloaddition reaction.



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Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This diagram illustrates the fundamental principle of the click chemistry reaction, where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable triazole linkage, covalently connecting the two molecules.

Safety Information

6-Azidohexanoic acid is an irritant and should be handled with appropriate personal protective equipment.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

6-Azidohexanoic acid is a powerful and versatile chemical tool for researchers in various scientific disciplines. Its well-defined structure and reactivity, particularly in the context of click chemistry, have made it a staple for creating complex bioconjugates and functional materials. This guide provides the essential technical information for its effective and safe use in the laboratory.

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References

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